molecular formula C31H51N11O10 B12607829 L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine CAS No. 647837-58-9

L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine

Cat. No.: B12607829
CAS No.: 647837-58-9
M. Wt: 737.8 g/mol
InChI Key: IQTPKQACLBQVLV-FEOGLBSYSA-N
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Description

L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Chemical Reactions Analysis

Types of Reactions

L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like histidine and valine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Use of specific amino acid derivatives under controlled conditions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids.

Scientific Research Applications

L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the specific biological context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar bioactive properties.

    L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.

    L-Alanyl-L-histidine: Studied for its acid-base interaction equilibria.

Uniqueness

L-Histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

647837-58-9

Molecular Formula

C31H51N11O10

Molecular Weight

737.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C31H51N11O10/c1-7-16(4)26(42-28(48)18(6)40-23(45)12-36-29(49)20(32)8-19-9-33-14-38-19)30(50)37-10-21(43)34-11-22(44)39-17(5)27(47)35-13-24(46)41-25(15(2)3)31(51)52/h9,14-18,20,25-26H,7-8,10-13,32H2,1-6H3,(H,33,38)(H,34,43)(H,35,47)(H,36,49)(H,37,50)(H,39,44)(H,40,45)(H,41,46)(H,42,48)(H,51,52)/t16-,17-,18-,20-,25-,26-/m0/s1

InChI Key

IQTPKQACLBQVLV-FEOGLBSYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

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